molecular formula C33H63Br2ClN2 B13755129 (4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide CAS No. 50558-10-6

(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide

Cat. No.: B13755129
CAS No.: 50558-10-6
M. Wt: 683.1 g/mol
InChI Key: CGSFZIPYQQJKSO-UHFFFAOYSA-L
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Description

(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide is a quaternary ammonium compound with the molecular formula C33H63Br2ClN2. It is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide typically involves the quaternization of tertiary amines.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient formation of the quaternary ammonium compound.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide is used as a surfactant in various reactions to enhance solubility and reaction rates .

Biology

In biological research, this compound is used to study cell membrane interactions due to its surfactant properties. It can disrupt cell membranes, making it useful in studies involving membrane permeability and transport .

Medicine

It is being investigated for use in disinfectants and antiseptics .

Industry

Industrially, this compound is used in formulations for cleaning agents, emulsifiers, and antistatic agents .

Mechanism of Action

The mechanism of action of (4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide involves its interaction with cell membranes. The compound’s quaternary ammonium group interacts with the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium Bromide: A surfactant used in various industrial applications.

    Dodecyltrimethylammonium Bromide: Similar in structure and function, used as a surfactant and antimicrobial agent.

Uniqueness

(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide is unique due to its specific combination of a chlorophenyl group and a long dodecyl chain, which enhances its surfactant and antimicrobial properties compared to other quaternary ammonium compounds.

Properties

CAS No.

50558-10-6

Molecular Formula

C33H63Br2ClN2

Molecular Weight

683.1 g/mol

IUPAC Name

(4-chlorophenyl)methyl-[10-[dodecyl(dimethyl)azaniumyl]decyl]-dimethylazanium;dibromide

InChI

InChI=1S/C33H63ClN2.2BrH/c1-6-7-8-9-10-11-12-15-18-21-28-35(2,3)29-22-19-16-13-14-17-20-23-30-36(4,5)31-32-24-26-33(34)27-25-32;;/h24-27H,6-23,28-31H2,1-5H3;2*1H/q+2;;/p-2

InChI Key

CGSFZIPYQQJKSO-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)Cl.[Br-].[Br-]

Origin of Product

United States

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